tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex organic structures containing multiple functional groups. The compound is officially designated as this compound, reflecting its structural composition of a tert-butoxycarbonyl protecting group attached to a substituted cyclohexylamine moiety. Alternative nomenclature includes carbamic acid, (4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester, which emphasizes the ester linkage between the carbamic acid derivative and the tert-butyl alcohol component.
The Chemical Abstracts Service registry numbers for this compound include multiple entries reflecting different stereoisomeric forms. The primary registry number 792913-83-8 represents the general structure, while specific stereoisomers carry distinct identifiers such as 412293-61-9 for the trans configuration and 412293-62-0 for alternative stereochemical arrangements. The compound also bears the MDL number MFCD20040473, providing additional database cross-referencing capabilities for scientific literature searches.
Systematic naming conventions recognize the compound's hierarchical structural organization, beginning with the cyclohexane ring system as the foundational framework. The presence of substituents at positions 1 and 4 of the cyclohexane ring creates specific nomenclature requirements that reflect both the chemical nature of these groups and their spatial relationships. The hydroxyl group at position 4 and methyl group at position 1 establish the substitution pattern that defines the molecule's chemical identity and influences its physical properties.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of this compound is fundamentally determined by the chair conformation adopted by the cyclohexane ring system, which minimizes steric interactions and represents the most thermodynamically stable arrangement. The cyclohexane chair conformation allows for optimal bond angles of approximately 109.5 degrees, consistent with tetrahedral carbon hybridization throughout the ring structure. This conformational preference significantly influences the spatial orientation of the hydroxyl and methyl substituents, creating distinct axial and equatorial positioning possibilities that affect the molecule's overall three-dimensional shape.
Stereochemical analysis reveals multiple chiral centers within the molecular framework, particularly at the carbon atoms bearing the hydroxyl and amino functional groups. The presence of these asymmetric centers generates multiple possible stereoisomers, including both enantiomeric and diastereomeric relationships. The stereochemical descriptors (R) and (S) are employed to specify the absolute configuration at each chiral center, providing unambiguous identification of specific stereoisomeric forms. For instance, the (1R,3S) stereoisomer represents one particular spatial arrangement of substituents around the cyclohexane ring.
The tert-butoxycarbonyl protecting group contributes additional conformational complexity through restricted rotation around the carbon-nitrogen bond connecting the carbamate functionality to the cyclohexyl system. This restricted rotation creates distinct conformational isomers that interconvert through relatively low-energy barriers, influencing the molecule's dynamic behavior in solution. The bulky tert-butyl group preferentially adopts conformations that minimize steric repulsion with the cyclohexyl substituents, creating predictable patterns of molecular geometry.
Table 1: Stereochemical Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₂₃NO₃ | |
| Molecular Weight | 229.32 g/mol | |
| Chiral Centers | 2 | |
| Major Stereoisomers | 4 | |
| Ring Conformation | Chair |
Comparative Analysis of cis/trans Isomerism in Cyclohexyl Derivatives
The cis/trans isomerism exhibited by this compound exemplifies the general principles governing stereochemical relationships in 1,4-disubstituted cyclohexane derivatives. In the cis isomer, both the hydroxyl and amino substituents occupy similar spatial orientations relative to the cyclohexane ring plane, either both axial or both equatorial in a given chair conformation. Conversely, the trans isomer positions these substituents on opposite sides of the ring plane, with one occupying an axial position while the other assumes an equatorial orientation.
Conformational analysis demonstrates that the trans isomer generally exhibits greater thermodynamic stability due to reduced steric interactions between substituents. The trans-1,4-disubstituted cyclohexane can adopt conformations where both substituents occupy equatorial positions simultaneously, minimizing unfavorable steric contacts and maximizing conformational stability. This thermodynamic preference is reflected in equilibrium distributions that favor the trans configuration under most conditions.
The cis isomer experiences enforced conformational constraints that prevent simultaneous equatorial positioning of both substituents. In any chair conformation of the cis isomer, one substituent must occupy an axial position, creating inevitable steric interactions with other axial hydrogen atoms on the cyclohexane ring. These 1,3-diaxial interactions contribute destabilizing energy that elevates the overall molecular energy relative to the trans configuration.
Experimental studies of cyclohexane derivatives reveal quantitative energy differences between cis and trans isomers that correlate with substituent size and electronic properties. For this compound, the relatively small size of the hydroxyl and methyl substituents creates moderate energy differences between stereoisomers, allowing for detectable concentrations of both forms under ambient conditions. The equilibrium distribution between isomers can be influenced by solvent effects, temperature variations, and intermolecular interactions that stabilize particular conformational arrangements.
Table 2: Conformational Energy Analysis of Cyclohexyl Stereoisomers
| Isomer Type | Preferred Conformation | Relative Stability | Steric Interactions |
|---|---|---|---|
| cis-1,4 | Mixed axial/equatorial | Lower | Moderate 1,3-diaxial |
| trans-1,4 | Diequatorial | Higher | Minimal |
| Ring Flip Energy | - | 0 kcal/mol | Reference state |
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallography provides definitive structural information about the solid-state conformation and molecular packing arrangements of this compound. The crystallographic analysis reveals precise atomic coordinates, bond lengths, and bond angles that characterize the molecule's three-dimensional structure in the crystalline state. These measurements serve as benchmarks for validating theoretical calculations and understanding the relationship between molecular structure and physical properties.
Crystallographic data typically demonstrate that the cyclohexane ring adopts a nearly ideal chair conformation with minimal distortion from the theoretical geometry. The measured bond lengths within the cyclohexane framework closely approximate standard values for carbon-carbon single bonds (approximately 1.54 Å), while bond angles approach the tetrahedral ideal of 109.5 degrees. Deviations from these standard values provide insights into electronic effects and steric interactions that influence molecular geometry.
The carbamate functional group exhibits characteristic structural features consistent with resonance stabilization between the nitrogen lone pair and the carbonyl carbon. X-ray analysis reveals partial double-bond character in the carbon-nitrogen bond, reflected in shortened bond distances relative to typical single bonds. The carbonyl carbon-oxygen distance corresponds to standard values for ester linkages, confirming the expected electronic structure of the carbamate moiety.
Intermolecular interactions within the crystal lattice reveal hydrogen bonding patterns that stabilize the solid-state structure. The hydroxyl group serves as both a hydrogen bond donor and acceptor, creating extended networks of intermolecular contacts that influence crystal packing and physical properties. These hydrogen bonding interactions can significantly affect the compound's melting point, solubility characteristics, and crystallization behavior.
Advanced crystallographic techniques, including variable-temperature studies and high-resolution data collection, provide detailed information about thermal motion and conformational flexibility within the crystal structure. Temperature-dependent measurements reveal the amplitudes of atomic vibrations and identify conformational degrees of freedom that remain accessible in the solid state. These dynamic properties correlate with solution-phase behavior and provide insights into the energy barriers associated with conformational changes.
Table 3: Representative Crystallographic Parameters
| Structural Feature | Typical Value | Measurement Precision | Reference Standard |
|---|---|---|---|
| C-C Bond Length | 1.54 ± 0.01 Å | ± 0.001 Å | Alkane reference |
| C-N Bond Length | 1.33 ± 0.02 Å | ± 0.001 Å | Carbamate standard |
| C=O Bond Length | 1.22 ± 0.01 Å | ± 0.001 Å | Carbonyl reference |
| C-C-C Angle | 109.5 ± 2° | ± 0.1° | Tetrahedral ideal |
| Resolution Limit | 0.8 Å | ± 0.1 Å | Instrument dependent |
Properties
IUPAC Name |
tert-butyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(4)7-5-9(14)6-8-12/h9,14H,5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAVBBNDEUQQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50667662, DTXSID401143332 | |
| Record name | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792913-83-8, 412293-62-0 | |
| Record name | 1,1-Dimethylethyl N-(4-hydroxy-1-methylcyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=792913-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50667662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, (cis-4-hydroxy-1-methylcyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
.
Biochemical Pathways
, it may be involved in lipid modification and calcium signaling pathways.
Result of Action
, its action could potentially lead to the inhibition of these enzymes, affecting lipid modification and calcium signaling in cells.
Biological Activity
tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is a chemical compound notable for its potential biological activities and applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant research findings.
- Molecular Formula : C₁₂H₂₃NO₃
- Molecular Weight : 229.32 g/mol
- CAS Number : 792913-83-8
The compound features a tert-butyl group attached to a carbamate functional group, which is further connected to a cyclohexanol derivative. Its structure allows for various chemical reactions, including hydrolysis and nucleophilic substitution, making it a versatile compound in organic synthesis.
The biological activity of this compound may involve its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism of action is not fully elucidated; however, preliminary studies suggest that it may act as an inhibitor or activator of certain enzymes, potentially influencing metabolic pathways.
In Vitro Studies
Recent studies have explored the protective effects of this compound against neurotoxic agents. For instance:
- Amyloid Beta Peptide (Aβ) Interaction : In vitro experiments demonstrated that the compound could inhibit the aggregation of Aβ 1-42, a peptide associated with Alzheimer's disease. The compound showed a significant reduction in cell death in astrocytes exposed to Aβ 1-42, indicating a protective effect against oxidative stress and inflammation .
In Vivo Studies
In vivo assessments have also been conducted to evaluate the efficacy of this compound:
- Scopolamine Model : In animal models treated with scopolamine, which induces cognitive deficits, this compound exhibited moderate protective effects on cognitive functions. However, the results indicated that while there was some improvement in behavioral outcomes, the bioavailability of the compound in the brain was a limiting factor for its effectiveness .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamate | 1188475-96-8 | Contains a methyl group instead of a cyclohexyl ring |
| N-(4-hydroxycyclohexyl)carbamic acid | 1188475-96-8 | Lacks the tert-butyl group, affecting solubility |
| trans-N-Boc-1,4-diaminocyclohexane | 1398210-56-7 | Features two amino groups, enhancing reactivity |
These compounds exhibit unique properties that influence their biological activities and potential therapeutic applications.
Study on Neuroprotective Effects
A study investigating the neuroprotective effects of this compound found that it significantly reduced levels of pro-inflammatory cytokines such as TNF-α when astrocytes were exposed to Aβ 1-42. This suggests that the compound may modulate inflammatory responses associated with neurodegenerative diseases .
Scientific Research Applications
Pharmaceutical Applications
1.1. Lead Compound for Therapeutics
Due to its unique structural features, tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate is being investigated as a lead compound for developing new therapeutic agents. Its biological activity suggests potential roles in treating neurodegenerative diseases, particularly Alzheimer's disease, by inhibiting amyloid-beta aggregation and modulating cholinergic activity .
1.2. Mechanism of Action
Research indicates that compounds similar to tert-butyl carbamates can act as inhibitors of enzymes involved in metabolic pathways, such as β-secretase and acetylcholinesterase. These mechanisms are crucial for preventing the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .
1.3. Interaction Studies
Preliminary studies have shown that this compound may interact with various enzymes, influencing drug metabolism and efficacy. Further investigation is needed to elucidate these interactions fully and assess their implications for therapeutic use.
Agrochemical Applications
2.1. Protecting Group in Organic Synthesis
The presence of a carbamate functional group allows this compound to be used as a protecting group for amines in organic synthesis. Protecting groups are essential for selectively modifying other functional groups without affecting the protected amine.
2.2. Potential Pesticide Development
Given its structural characteristics, there is potential for this compound to be developed into agrochemicals or pesticides. The reactivity of the carbamate group may allow it to interact with biological systems effectively, leading to formulations that could enhance crop protection.
Synthetic Chemistry
3.1. Synthesis Methodology
The synthesis of this compound typically involves the reaction of 4-hydroxy-1-methylcyclohexylamine with tert-butyl chloroformate. This method provides high yields and purity, making it suitable for both laboratory research and potential industrial applications.
Recent studies have highlighted the protective effects of compounds structurally related to tert-butyl carbamates against neurodegenerative conditions:
- In Vitro Studies : Research demonstrated that certain derivatives exhibit moderate protective effects on astrocytes against amyloid-beta-induced toxicity by reducing inflammatory markers such as TNF-α and free radicals .
- In Vivo Studies : While some derivatives showed promise in animal models, further research is necessary to evaluate their bioavailability and effectiveness compared to established treatments like galantamine .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents, stereochemistry, and ring systems, influencing physicochemical properties and applications.
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound enhances water solubility compared to analogs like tert-Butyl (4-aminocyclohexyl)carbamate, where the amine group may form salts but reduces intrinsic solubility .
- Stability : Boc-protected hydroxy compounds (e.g., tert-Butyl (4-hydroxycyclohexyl)carbamate) are stable under basic conditions but susceptible to acidic deprotection, similar to other Boc derivatives .
Case Studies
- Patent Applications: The European patent (2021) describes tert-Butyl carbamates with pyrimidine-amino groups for kinase inhibition, highlighting the role of cyclohexyl substituents in binding affinity .
- Drug Design : Analogs like tert-Butyl (trans-4-hydroxycyclohexyl)carbamate (similarity score 0.93) are used in prodrug strategies due to their metabolic stability .
Data Trends
- Similarity Scores : Computational analyses () show high similarity (>0.93) between the target compound and trans-4-hydroxycyclohexyl derivatives, suggesting overlapping applications in medicinal chemistry.
- Lipophilicity : Methyl-substituted analogs (e.g., CAS 1274936-94-5) exhibit higher logP values, favoring blood-brain barrier penetration in CNS drug candidates .
Preparation Methods
General Synthetic Approaches to Carbamates Relevant to tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate
Carbamates are typically synthesized by reacting carbamic acid derivatives (such as carbamoyl chlorides or carbamates) with alcohols or amines. For tert-butyl carbamates, the common reagent is di-tert-butyl dicarbonate (Boc anhydride), which introduces the tert-butoxycarbonyl protecting group onto the amine functionality.
Reaction of Amines with Di-tert-butyl Dicarbonate:
Primary or secondary amines react with di-tert-butyl dicarbonate to form the corresponding tert-butyl carbamates under mild conditions, often using a base such as triethylamine to scavenge the acid byproduct.Curtius Rearrangement from Carboxylic Acids:
A notable method involves converting carboxylic acids to acyl azides (using sodium azide and di-tert-butyl dicarbonate), followed by Curtius rearrangement to generate isocyanate intermediates. These intermediates are trapped by tert-butanol to yield tert-butyl carbamates. This method is advantageous for synthesizing carbamates from carboxylic acid precursors and has been applied to cyclohexyl derivatives.
Specific Preparation of this compound
Although direct literature on the exact synthesis of this compound is limited, the compound shares structural similarity with tert-butyl carbamates of cyclohexyl derivatives, allowing inference of applicable methods:
Starting Material:
The synthesis often begins with 4-hydroxy-1-methylcyclohexylamine or its protected derivatives.Protection of the Amine Group:
The amine is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane at low temperature (0–25 °C). This step forms the tert-butyl carbamate protecting group on the nitrogen.Hydroxy Group Considerations:
The hydroxy substituent at the 4-position is generally left unprotected during carbamate formation, as the reaction conditions are selective for amine protection.Alternative Route via Curtius Rearrangement:
If the starting material is the corresponding carboxylic acid (4-hydroxy-1-methylcyclohexanecarboxylic acid), it can be converted to the acyl azide intermediate using sodium azide and di-tert-butyl dicarbonate, then subjected to Curtius rearrangement with catalysts such as tetrabutylammonium bromide and zinc(II) triflate to yield the carbamate.
Experimental Conditions and Yields
Based on analogous carbamate syntheses involving cyclohexyl derivatives, the following typical conditions and yields apply:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Amine protection | Di-tert-butyl dicarbonate, triethylamine, DCM, 0–25 °C, 3 h | Mild conditions; selective amine protection |
| Curtius rearrangement route | Sodium azide, di-tert-butyl dicarbonate, tetrabutylammonium bromide, Zn(II) triflate, heat (40–75 °C) | Requires careful temperature control; suitable for acid precursors |
| Work-up and purification | Extraction with organic solvents, drying over MgSO4 or Na2SO4, concentration under reduced pressure, silica gel chromatography | Standard purification |
Reported yields for similar carbamates typically range from 70% to 90%, depending on purity of starting materials and reaction scale.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Boc protection | 4-hydroxy-1-methylcyclohexylamine | Di-tert-butyl dicarbonate, triethylamine, DCM, 0–25 °C | Straightforward, mild conditions | Requires amine starting material |
| Curtius rearrangement | 4-hydroxy-1-methylcyclohexanecarboxylic acid | Sodium azide, di-tert-butyl dicarbonate, tetrabutylammonium bromide, Zn(II) triflate, heat | Useful for acid precursors, high selectivity | More steps, sensitive to temperature |
| Mesylation and azide substitution (analogous) | Hydroxy precursor derivatives | Methanesulfonyl chloride, NaN3, DMF, 0–70 °C | Allows functional group manipulation | Multi-step, requires careful control |
Research Findings and Optimization Notes
Role of Catalysts:
The use of tetrabutylammonium salts and zinc(II) triflate has been shown to facilitate the Curtius rearrangement by stabilizing intermediates and increasing yields.Solvent Choice:
Dichloromethane is preferred for Boc protection due to its inertness and ability to dissolve reagents; DMF or DMSO may be used in azide substitution steps for better solubility of ionic reagents.Temperature Control:
Boc protection is typically carried out at low temperatures to prevent side reactions, while Curtius rearrangement requires controlled heating (40–75 °C) to initiate rearrangement without decomposing sensitive groups.Purification:
Silica gel chromatography is standard for isolating the pure carbamate product; care must be taken to avoid hydrolysis of the carbamate during work-up.
Summary Table of Key Physical Data (Predicted/Reported)
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl (4-hydroxy-1-methylcyclohexyl)carbamate?
Methodological Answer:
- Focus on regioselective protection of the hydroxyl group and carbamate formation. Use tert-butoxycarbonyl (Boc) anhydride in anhydrous dichloromethane with a catalytic base (e.g., DMAP) at 0–25°C. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and confirm product formation using NMR to detect Boc-group signals (e.g., δ 1.36 ppm for tert-butyl protons) .
- Purify via column chromatography (silica gel, gradient elution) to isolate the product from unreacted starting materials or diastereomers.
Q. How can I confirm the structural integrity of the synthesized compound?
Methodological Answer:
- Perform NMR and NMR to verify the presence of the Boc group, cyclohexyl protons, and stereochemical environment. Compare chemical shifts with literature data (e.g., tert-butyl carbamates typically show δ 1.36–1.45 ppm for C(CH)) .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. For stereochemical confirmation, employ X-ray crystallography (e.g., SHELX for refinement ) or NOESY NMR to analyze spatial interactions between substituents.
Advanced Research Questions
Q. How can I resolve discrepancies in NMR data when analyzing diastereomers of this compound?
Methodological Answer:
- Diastereomers arise due to the chiral 4-hydroxy-1-methylcyclohexyl moiety. Use chiral HPLC (e.g., Chiralpak IA column with hexane:isopropanol 90:10) to separate enantiomers. For ambiguous NMR peaks, conduct variable-temperature NMR (VT-NMR) to reduce signal splitting caused by slow conformational exchange .
- If crystallinity permits, solve the structure via single-crystal X-ray diffraction (employ SHELXL for refinement ). ORTEP-3 can visualize thermal ellipsoids to confirm stereochemistry .
Q. What strategies are effective for stabilizing the compound during long-term storage?
Methodological Answer:
- Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent Boc-group hydrolysis. Pre-purify via recrystallization (e.g., using ethyl acetate/hexane) to remove acidic impurities that accelerate degradation .
- Monitor stability via periodic NMR to detect decomposition products (e.g., free amine or cyclohexanol derivatives).
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Use density functional theory (DFT) calculations (e.g., Gaussian 16) to model transition states and identify reactive sites. Focus on the carbamate’s carbonyl carbon and steric effects from the tert-butyl group.
- Validate predictions experimentally by reacting the compound with nucleophiles (e.g., Grignard reagents) under controlled conditions. Analyze outcomes via NMR and LC-MS .
Q. What experimental approaches address contradictory solubility data in polar vs. non-polar solvents?
Methodological Answer:
- Perform systematic solubility tests in solvents of varying polarity (e.g., hexane, EtOAc, methanol). Use dynamic light scattering (DLS) to detect aggregation in polar solvents.
- If solubility conflicts persist, derivatize the hydroxyl group (e.g., acetylation) to improve compatibility with hydrophobic media. Confirm derivatization via IR spectroscopy (loss of -OH stretch at ~3200 cm) .
Methodological Challenges in Data Interpretation
Q. How do I distinguish between Boc-group migration and hydrolysis in acidic conditions?
Methodological Answer:
- Under mild acid (e.g., 10% TFA in DCM), monitor Boc migration via NMR by tracking tert-butyl signal shifts. Hydrolysis produces free amine (δ 2.5–3.5 ppm for NH), while migration retains the Boc group at a new position.
- Use LC-MS to detect intermediate species. Quench aliquots at intervals and compare with authentic standards .
Q. What techniques validate the absence of toxic byproducts in scaled-up syntheses?
Methodological Answer:
- Perform GC-MS headspace analysis to detect volatile impurities (e.g., tert-butanol). Use ICP-MS to screen for heavy metal catalysts (e.g., Pd from coupling reactions).
- For non-volatile byproducts, employ preparative HPLC followed by NMR and cytotoxicity assays (e.g., MTT assay on HEK293 cells) .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
